molecular formula C10H12N2O2 B13630718 5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one

5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one

Cat. No.: B13630718
M. Wt: 192.21 g/mol
InChI Key: GYNUWXVYISWAOZ-UHFFFAOYSA-N
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Description

5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one is an organic compound with a unique structure that includes an indole ring, an amino group, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one typically involves the reaction of indole derivatives with appropriate reagents to introduce the amino and hydroxyethyl groups. One common method involves the use of 2-hydroxyethylamine and an indole precursor under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the indole ring or the amino group.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one exerts its effects involves interactions with various molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(2-hydroxyethyl)pyrazole: Similar structure but with a pyrazole ring instead of an indole ring.

    5-Amino-1-(2-chloroethyl)-4-cyanoimidazole: Contains a cyano group and a chloroethyl side chain, differing in functional groups and ring structure.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-amino-1-(2-hydroxyethyl)-3H-indol-2-one

InChI

InChI=1S/C10H12N2O2/c11-8-1-2-9-7(5-8)6-10(14)12(9)3-4-13/h1-2,5,13H,3-4,6,11H2

InChI Key

GYNUWXVYISWAOZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N)N(C1=O)CCO

Origin of Product

United States

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